N-tert-butyl-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide
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Overview
Description
N-TERT-BUTYL-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenoxyethyl group, and a tert-butyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where a phenoxyethyl halide reacts with the benzodiazole intermediate.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the intermediate with acetamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Cleaved acetamide products.
Scientific Research Applications
N-TERT-BUTYL-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-TERT-BUTYL-PHENOXY)-N-(2,4-DIMETHYL-PHENYL)-ACETAMIDE: Similar structure but with different substituents, leading to variations in reactivity and applications.
N-TERT-BUTYL-2-THIOPHENESULFONAMIDE: Contains a thiophene ring instead of a benzodiazole ring, resulting in different chemical properties.
Uniqueness
N-TERT-BUTYL-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential applications in various fields. Its benzodiazole ring and phenoxyethyl group contribute to its distinct chemical behavior and biological activity.
Properties
Molecular Formula |
C21H25N3O2S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O2S/c1-21(2,3)23-19(25)15-24-18-12-8-7-11-17(18)22-20(24)27-14-13-26-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,23,25) |
InChI Key |
VAZSOUCYGUMAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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